2-Cyclohexyl-3,3-dimethylbutanoic acid
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Overview
Description
2-Cyclohexyl-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C12H22O2. It is characterized by a cyclohexyl group attached to a butanoic acid backbone, with two methyl groups at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3,3-dimethylbutanoic acid typically involves the alkylation of cyclohexane with a suitable butanoic acid derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexyl-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-2-methylpropanoic acid: Shares a similar cyclohexyl group but differs in the position and number of methyl groups.
Cyclohexylacetic acid: Contains a cyclohexyl group attached to an acetic acid backbone.
Cyclohexylpropanoic acid: Similar structure but with a propanoic acid backbone instead of butanoic acid.
Uniqueness
2-Cyclohexyl-3,3-dimethylbutanoic acid is unique due to its specific arrangement of the cyclohexyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
2-cyclohexyl-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRVCGZVVRAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83357-64-6 |
Source
|
Record name | 2-cyclohexyl-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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